molecular formula C20H25N5O2 B2938330 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide CAS No. 2034443-71-3

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide

Cat. No. B2938330
CAS RN: 2034443-71-3
M. Wt: 367.453
InChI Key: BGKXBWVOYVVSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide” is a complex organic molecule. It contains a tetrahydroquinazoline core, which is a type of heterocyclic compound . Tetrahydroquinazoline derivatives have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of similar tetrahydroquinazoline derivatives has been reported in the literature . The general procedure involves the reaction of a tetrahydroquinazoline derivative with a corresponding amine in the presence of DIPEA in ethanol . The mixture is stirred for 24 hours, after which the solvent is evaporated and the product is isolated via column chromatography .


Molecular Structure Analysis

The molecular structure of “3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide” is complex, featuring a tetrahydroquinazoline core, a piperidine ring, and a pyridine ring . The presence of the carbamoyl group and the 1-oxide group further adds to the complexity of the molecule.


Chemical Reactions Analysis

The chemical reactions involving tetrahydroquinazoline derivatives are diverse. For instance, the Mannich aminomethylation of a related compound, 5’,6’,7,‘8’-tetrahydro-1’ H,3’ H -spiro [cyclohexane-1,2’-quinazolin]-4’-one, leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .

Scientific Research Applications

Antibacterial Applications

The structural analogs of tetrahydroquinazolin derivatives have been studied for their antibacterial properties . These compounds have shown promising activity against various Gram-positive and Gram-negative bacterial strains . The presence of the quinazoline moiety, which is known for its biological activity, suggests that our compound of interest could also be explored for its antibacterial efficacy.

Antimalarial Activity

Compounds containing a tricyclic ring system, which includes morpholine, piperazine, and pyrimidine, have been reported as fast-acting antimalarial agents . Given the structural similarity, the compound could potentially be synthesized and tested for antimalarial properties.

Anticancer Potential

The quinazoline derivatives are known to play a significant role in medicinal chemistry, serving as key templates for therapeutic agents. They have been used to treat diseases associated with abnormal cell growth, particularly those involving PI3 kinase, such as cancer . This suggests that our compound could be investigated for its potential anticancer activities.

Neurological Disorders

Some derivatives of tetrahydroquinazoline have shown potent activity in treating neurological disorders . The compound could be of interest in the development of new treatments for conditions arising from neurological dysfunctions.

Anti-inflammatory Properties

Pyrimidine derivatives, which are structurally related to quinazoline, exhibit various biological activities, including anti-inflammatory effects . This indicates that the compound may also possess anti-inflammatory properties worth exploring.

Analgesic Effects

The biological activities of pyrimidine and its derivatives also extend to analgesic properties . Therefore, the compound could be researched for its potential use as a pain reliever.

Antihistamine Effects

Isonipecotic acid derivatives, which are part of the compound’s structure, act as antihistamines . This opens up the possibility of the compound being used in the treatment of allergic reactions.

Antidepressant Activity

The presence of isonipecotic acid in the compound’s structure, which is found in notable drugs acting as antidepressants, suggests that it could be explored for its antidepressant capabilities .

Future Directions

Tetrahydroquinazoline derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities . Future research could focus on the development of novel tetrahydroquinazoline analogs with potent biological activity .

properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-21-18-7-3-2-6-17(18)19(22-14)24-11-8-16(9-12-24)23-20(26)15-5-4-10-25(27)13-15/h4-5,10,13,16H,2-3,6-9,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKXBWVOYVVSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.